Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 270.33 g/mol. This compound is notable for its structural features, which include a piperidine ring, a benzyl group, and a cyanoacetate moiety. It is primarily utilized in scientific research, particularly in chemistry and pharmacology, due to its diverse applications and potential biological activities .
This compound can be synthesized through various chemical reactions involving specific precursors. It is commercially available from chemical suppliers and is often used in laboratory settings for research purposes.
Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride falls under the category of piperidine derivatives, which are known for their wide range of pharmacological properties. These compounds have been studied for their potential therapeutic effects, including antimicrobial and anticancer activities.
The synthesis of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride typically involves the reaction of 1-benzylpiperidine with cyanoacetic acid methyl ester. This reaction is facilitated by specific catalysts and solvents to optimize yield and purity .
The molecular structure of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride features several key functional groups:
This unique combination of functional groups contributes to its distinct chemical properties and potential biological activities.
Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action of Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The precise pathways can vary based on the context of use and the specific biological system being studied.
While specific physical properties such as density, melting point, and boiling point are not consistently reported across sources, it is crucial to consider these factors in practical applications. The hydrochloride form enhances solubility and stability compared to its free base form .
Chemical properties include reactivity profiles that indicate how the compound behaves under different conditions. Its structure suggests it may be reactive due to the presence of unsaturation in the ylidene group, which could participate in various chemical transformations.
Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride has numerous applications in scientific research:
This compound's versatility makes it a valuable asset in both academic research and industrial applications.
Piperidine derivatives have evolved from simple alkaloid precursors to sophisticated protein-protein interaction (PPI) disruptors. Early piperidine-based drugs like the antipsychotic haloperidol targeted G-protein-coupled receptors, but modern derivatives exploit the ring's conformational flexibility to inhibit PPIs—historically considered "undruggable" targets. The piperidine nucleus enables spatial projection of pharmacophores across critical interaction interfaces:
Table 1: Evolution of Piperidine Derivatives as Targeted Inhibitors
Generation | Representative Compound | Target Interaction | Therapeutic Application |
---|---|---|---|
First (1950s) | Piperidine (unsubstituted) | Crude receptor blockade | Solvent/base in pharmaceutics |
Second (1980s) | (±)-Solenopsin A | Competitive nAChR antagonism | Insecticidal/antiparasitic |
Third (2020s) | Benzylpiperidine-cyanoacetate hybrids | Allosteric PPI inhibition | Anticancer/antimicrobial |
The incorporation of sp³-rich frameworks in modern piperidines like Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride addresses the "flatness problem" in oncology drug design, where excessive aromaticity reduces cellular penetration and promotes off-target effects [4] [8]. Its piperidine ring enables three-dimensional vectorality, positioning the benzyl and cyanoacetate groups to engage discontinuous protein epitopes.
Cyanoacetates have transitioned from synthetic intermediates to strategic bioisosteric elements that mimic carboxylic acids, amides, and nitro groups while enhancing membrane permeability. The α-cyanoacrylate group in Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride exhibits three key pharmacodynamic properties:
Table 2: Synthetic Routes to Cyanoacetate Bioisosteres
Method | Reaction Type | Precision | Pharmaceutical Application |
---|---|---|---|
Claisen Condensation | Ester enolate + ester | Moderate (diastereomer mixture) | Prodrug synthesis |
Knoevenagel Reaction | Aldehyde + cyanoacetate | High (E/Z selectivity up to 99:1) | Electrophilic warhead installation |
Organocatalytic Cyanation | Michael addition to acrylates | Exceptional (enantio- and regiocontrol) | Chiral CNS drug intermediates |
The Knoevenagel condensation used to synthesize Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride exemplifies precision engineering: piperidin-4-one derivatives react with methyl cyanoacetate under basic conditions, yielding the exocyclic ene-cyanoacetate with defined geometry [6]. This configuration positions the cyano group for optimal dipole interactions with target proteins, while the ester balances lipophilicity and metabolic stability.
The hybridization of piperidine and cyanoacetate modules addresses three critical challenges in contemporary oncology drug development:
Table 3: Pharmacological Advantages of Piperidine-Cyanoacetate Hybrids
Pharmacokinetic/ Dynamic Parameter | Piperidine Module Contribution | Cyanoacetate Module Contribution | Hybrid Synergy |
---|---|---|---|
Membrane Permeability | High passive diffusion via logP optimization | Reduced polarity via intramolecular H-bonding | Balanced logD7.4 (∼2.1–2.5) |
Target Residence Time | Reversible binding (KD ∼nM) | Irreversible covalent modification | Prolonged inhibition (t1/2 >48h) |
Metabolic Stability | Resistance to CYP3A4 oxidation | Ester hydrolysis (slow, non-CYP pathway) | Complementary clearance routes |
Recent preclinical data reveal that fluorinated piperidine-cyanoacetate analogues inhibit PI3K/mTOR signaling in breast cancer xenografts at nanomolar concentrations (IC₅₀: PI3Kα = 0.32 ± 0.18 nM; mTOR = 10.9 nM), outperforming reference inhibitors like ZSTK-474 [4]. This potency stems from the hybrid's ability to concurrently engage the catalytic and regulatory kinase domains—a feat unattainable with single-pharmacophore agents. The benzyl substituent's role extends beyond mere hydrophobicity: it occupies a selectivity pocket adjacent to the ATP cleft, conferring >100-fold specificity for PI3Kα over β/δ isoforms [10].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8